molecular formula C16H24N2O B12268688 4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine

4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B12268688
M. Wt: 260.37 g/mol
InChI Key: DSUQZWXRYLRSCL-UHFFFAOYSA-N
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Description

4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a piperidine ring substituted with a but-3-en-1-yl group and a methoxy group attached to a 3-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with But-3-en-1-yl Group: The but-3-en-1-yl group is introduced via a nucleophilic substitution reaction.

    Attachment of Methoxy Group: The methoxy group is added through an etherification reaction.

    Formation of the 3-Methylpyridine Ring: The final step involves the formation of the 3-methylpyridine ring and its attachment to the piperidine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-yn-1-yl)piperidin-4-amine: Similar structure but with a different functional group.

    tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate: Contains a piperidine ring but with different substituents.

    3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline: Similar methoxy and piperidine groups but different overall structure.

Uniqueness

4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine

InChI

InChI=1S/C16H24N2O/c1-3-4-9-18-10-6-15(7-11-18)13-19-16-5-8-17-12-14(16)2/h3,5,8,12,15H,1,4,6-7,9-11,13H2,2H3

InChI Key

DSUQZWXRYLRSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CCC=C

Origin of Product

United States

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